molecular formula C21H16N2O6 B025124 10,11-Methylenedioxy-20S-camptothecin CAS No. 104155-89-7

10,11-Methylenedioxy-20S-camptothecin

Cat. No. B025124
M. Wt: 392.4 g/mol
InChI Key: RPFYDENHBPRCTN-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-Methylenedioxy-20S-camptothecin (MDC) is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a derivative of camptothecin, a compound that has been used as an anticancer agent for several decades. MDC has been found to possess anticancer properties as well as other biological activities that make it an interesting molecule for further research.

Mechanism Of Action

10,11-Methylenedioxy-20S-camptothecin exerts its anticancer activity by inhibiting the activity of topoisomerase I. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 10,11-Methylenedioxy-20S-camptothecin has also been found to induce apoptosis, a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body.

Biochemical And Physiological Effects

10,11-Methylenedioxy-20S-camptothecin has been found to have several biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. 10,11-Methylenedioxy-20S-camptothecin has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. Additionally, 10,11-Methylenedioxy-20S-camptothecin has been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that is involved in angiogenesis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 10,11-Methylenedioxy-20S-camptothecin in lab experiments is its potent anticancer activity. 10,11-Methylenedioxy-20S-camptothecin has been found to be effective against a wide range of cancer cell lines, including those that are resistant to other anticancer agents. However, one of the limitations of using 10,11-Methylenedioxy-20S-camptothecin in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 10,11-Methylenedioxy-20S-camptothecin. One area of interest is the development of more efficient methods for synthesizing 10,11-Methylenedioxy-20S-camptothecin. Another area of interest is the investigation of the potential of 10,11-Methylenedioxy-20S-camptothecin as an anti-inflammatory and anti-viral agent. Additionally, further studies are needed to investigate the potential of 10,11-Methylenedioxy-20S-camptothecin as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

10,11-Methylenedioxy-20S-camptothecin can be synthesized using various methods, including chemical synthesis, biosynthesis, and semi-synthesis. One of the most common methods for synthesizing 10,11-Methylenedioxy-20S-camptothecin is through the semi-synthesis of camptothecin, which involves the modification of the camptothecin molecule to produce 10,11-Methylenedioxy-20S-camptothecin.

Scientific Research Applications

10,11-Methylenedioxy-20S-camptothecin has been extensively studied for its anticancer properties. It has been found to inhibit the activity of topoisomerase I, a critical enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 10,11-Methylenedioxy-20S-camptothecin has also been found to possess other biological activities, including anti-inflammatory, anti-angiogenic, and anti-viral properties.

properties

IUPAC Name

(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYDENHBPRCTN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908832
Record name 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Methylenedioxy-20S-camptothecin

CAS RN

104155-89-7, 135415-73-5
Record name 10,11-Methylenedioxy-20-camptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Methylenedioxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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